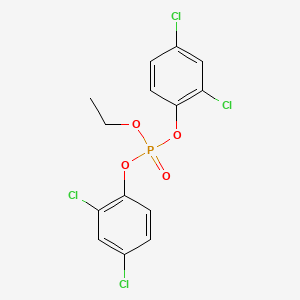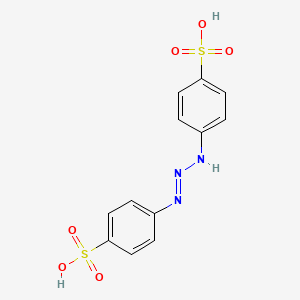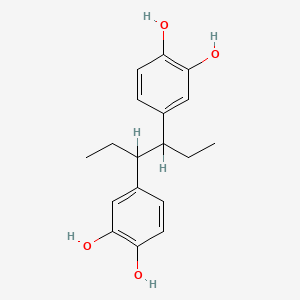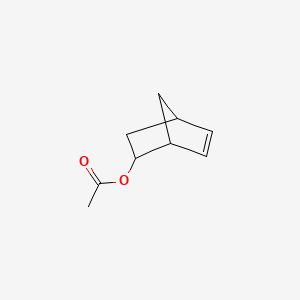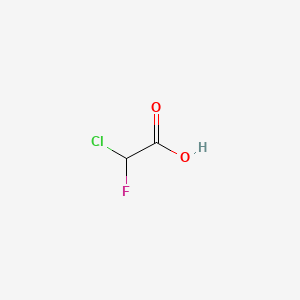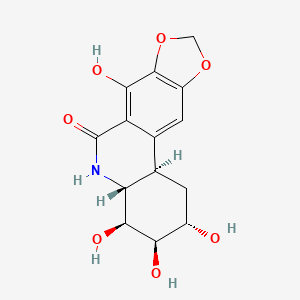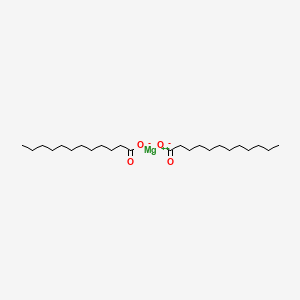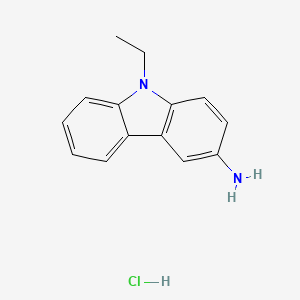
1-Hexadecyl-2-tetradecyl-glycero-3-phosphorylcholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hexadecyl-2-tetradecyl-glycero-3-phosphorylcholine is a phospholipid compound that plays a significant role in various biological processes. It is a type of glycerophosphocholine, which is a class of phospholipids that are integral components of cell membranes. This compound is known for its involvement in cellular signaling and membrane structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Hexadecyl-2-tetradecyl-glycero-3-phosphorylcholine typically involves the esterification of glycerol with hexadecanoic acid and tetradecanoic acid, followed by phosphorylation. The reaction conditions often require the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The phosphorylation step can be achieved using phosphoryl chloride or phosphoric acid under controlled temperature and pH conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification and phosphorylation processes. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Hexadecyl-2-tetradecyl-glycero-3-phosphorylcholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phosphoric acid derivatives.
Reduction: Reduction reactions can convert it into simpler glycerophosphocholine derivatives.
Substitution: It can undergo substitution reactions where the alkyl or acyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various glycerophosphocholine derivatives, which have different biological and chemical properties .
Scientific Research Applications
1-Hexadecyl-2-tetradecyl-glycero-3-phosphorylcholine has numerous applications in scientific research:
Chemistry: It is used as a model compound to study lipid behavior and interactions in membranes.
Biology: This compound is involved in studies related to cell signaling, membrane dynamics, and lipid metabolism.
Medicine: It has potential therapeutic applications in treating inflammatory diseases and as a drug delivery vehicle.
Mechanism of Action
The mechanism of action of 1-Hexadecyl-2-tetradecyl-glycero-3-phosphorylcholine involves its interaction with cell membranes and receptors. It acts as a signaling molecule by binding to specific receptors on the cell surface, initiating a cascade of intracellular events. These events include the activation of enzymes, modulation of ion channels, and changes in gene expression. The molecular targets and pathways involved are primarily related to phospholipid metabolism and signal transduction .
Comparison with Similar Compounds
- 1-Hexadecyl-2-acetyl-glycero-3-phosphocholine
- 1-Hexadecyl-2-oleoyl-glycero-3-phosphocholine
- 1-Hexadecyl-2-arachidonoyl-glycero-3-phosphocholine
Comparison: 1-Hexadecyl-2-tetradecyl-glycero-3-phosphorylcholine is unique due to its specific alkyl and acyl chain lengths, which influence its physical and chemical properties. Compared to similar compounds, it has distinct membrane fluidity and signaling capabilities. The presence of tetradecyl and hexadecyl chains provides a balance between hydrophobic and hydrophilic interactions, making it suitable for various biological applications .
Properties
CAS No. |
74838-89-4 |
|---|---|
Molecular Formula |
C38H80NO6P |
Molecular Weight |
678 g/mol |
IUPAC Name |
(3-hexadecoxy-2-tetradecoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C38H80NO6P/c1-6-8-10-12-14-16-18-20-21-22-24-26-28-30-33-42-36-38(37-45-46(40,41)44-35-32-39(3,4)5)43-34-31-29-27-25-23-19-17-15-13-11-9-7-2/h38H,6-37H2,1-5H3 |
InChI Key |
TVRXFMQQHHGCSO-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OCCCCCCCCCCCCCC |
Synonyms |
1,2-HTPC 1-hexadecyl-2-tetradecyl-glycero-3-phosphocholine 1-hexadecyl-2-tetradecyl-glycero-3-phosphorylcholine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1',3'-Dimethyl-7',9'-dihydrospiro[indole-3,8'-purine]-2,2',6'(1h,1'h,3'h)-trione](/img/structure/B1211322.png)
![(1R,13R)-7,7-dimethyl-8,12,20-trioxapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-2(11),3,5,9,14(19),15,17-heptaen-17-ol](/img/structure/B1211325.png)
![2-Nitro-alpha-[(2,2,2-trifluoroethoxy)methyl]-imidazole-1-ethanol](/img/structure/B1211326.png)
